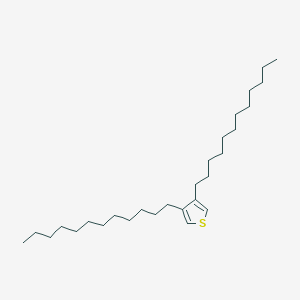

3,4-Didodecylthiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 3,4-Didodécylthiophène est un composé organique appartenant à la famille du thiophène. Les thiophènes sont des composés hétérocycliques contenant un atome de soufre dans un cycle à cinq chaînons. La présence de longues chaînes dodécyles aux positions 3 et 4 du cycle thiophène confère à ce composé des propriétés uniques, ce qui en fait un sujet d'intérêt dans divers domaines scientifiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 3,4-Didodécylthiophène implique généralement l'alkylation du thiophène. Une méthode courante est la réaction du thiophène avec le bromure de dodécyle en présence d'une base forte telle que l'hydrure de sodium. La réaction est effectuée sous atmosphère inerte, généralement d'azote, pour éviter l'oxydation. Le produit est ensuite purifié par chromatographie sur colonne.

Méthodes de production industrielle

La production industrielle du 3,4-Didodécylthiophène suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs industriels et de systèmes automatisés pour garantir une qualité et un rendement constants. Les conditions de réaction sont optimisées pour la production à grande échelle, y compris le contrôle de la température, la durée de réaction et les procédés de purification.

Analyse Des Réactions Chimiques

Types de réactions

Le 3,4-Didodécylthiophène subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir le cycle thiophène en un cycle tétrahydrothiophène.

Substitution : Les réactions de substitution électrophile peuvent introduire divers groupes fonctionnels dans le cycle thiophène.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme le brome ou l'iode en présence d'un catalyseur sont couramment utilisés.

Principaux produits

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés du tétrahydrothiophène.

Substitution : Thiophènes halogénés et autres dérivés fonctionnalisés.

4. Applications de recherche scientifique

Le 3,4-Didodécylthiophène présente une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme brique de base pour la synthèse de polymères conjugués et de copolymères.

Biologie : Étudié pour son utilisation potentielle dans les biosenseurs et la bioélectronique.

Médecine : Exploré pour son potentiel dans les systèmes de libération de médicaments et comme composant d'agents thérapeutiques.

Industrie : Utilisé dans le développement de semi-conducteurs organiques et de cellules photovoltaïques.

5. Mécanisme d'action

Le mécanisme d'action du 3,4-Didodécylthiophène est principalement lié à ses propriétés électroniques. Les longues chaînes dodécyles améliorent la solubilité et la processabilité, tandis que le cycle thiophène fournit un système conjugué qui peut interagir avec diverses cibles moléculaires. Ces interactions peuvent moduler les propriétés électroniques, rendant le composé utile dans les applications électroniques et optoélectroniques.

Applications De Recherche Scientifique

3,4-Didodecylthiophene has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of conjugated polymers and copolymers.

Biology: Investigated for its potential use in biosensors and bioelectronics.

Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.

Industry: Utilized in the development of organic semiconductors and photovoltaic cells.

Mécanisme D'action

The mechanism of action of 3,4-Didodecylthiophene is primarily related to its electronic properties. The long dodecyl chains enhance solubility and processability, while the thiophene ring provides a conjugated system that can interact with various molecular targets. These interactions can modulate electronic properties, making the compound useful in electronic and optoelectronic applications.

Comparaison Avec Des Composés Similaires

Composés similaires

3,4-Ethylènedioxythiophène : Connu pour son utilisation dans les polymères conducteurs.

3,4-Diméthoxythiophène : Utilisé dans la synthèse de divers composés organiques.

3,4-Dihexylthiophène : Similaire au 3,4-Didodécylthiophène mais avec des chaînes alkyles plus courtes.

Unicité

Le 3,4-Didodécylthiophène se distingue par ses longues chaînes dodécyles, qui confèrent une solubilité et une processabilité améliorées par rapport aux dérivés à chaîne alkyle plus courte. Cela le rend particulièrement utile dans les applications nécessitant des matériaux haute performance avec une bonne solubilité et des propriétés de formation de film.

Propriétés

Numéro CAS |

122107-06-6 |

|---|---|

Formule moléculaire |

C28H52S |

Poids moléculaire |

420.8 g/mol |

Nom IUPAC |

3,4-didodecylthiophene |

InChI |

InChI=1S/C28H52S/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-29-26-28(27)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |

Clé InChI |

GEURTPOZCPPVJB-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCC1=CSC=C1CCCCCCCCCCCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one](/img/structure/B12287351.png)

![7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide](/img/structure/B12287357.png)

![3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12287382.png)

![[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate](/img/structure/B12287405.png)

![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate](/img/structure/B12287409.png)

![(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide](/img/structure/B12287417.png)

![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B12287456.png)